3-(10H-Phenoxazin-10-yl)propan-1-amine
Overview
Description
3-Aminopropyltriethoxysilane (APTES) is an aminosilane frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalently attaching organic films to metal oxides such as silica and titania .
Synthesis Analysis
The synthesis of materials using APTES has been reported in various studies. For instance, one study reported the synthesis of molecularly imprinted polymers (MIPs) using APTES . The study highlighted the dual roles of APTES in the preparation of MIPs, acting both as a functionalizing agent and a catalyst .Molecular Structure Analysis
APTES has a molecular formula of C9H23NO3Si and an average mass of 221.369 Da .Chemical Reactions Analysis
APTES is frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalently attaching organic films to metal oxides such as silica and titania .Physical and Chemical Properties Analysis
APTES has a density of 0.946 g/mL . It’s used as an amino-silane which is mainly used as a dispersant . APTES attaches an amino group to the functional silane for bio-conjugation .Mechanism of Action
While the mechanism of action for APTES isn’t explicitly stated in the sources, it’s known that APTES can be used to covalently bond thermoplastics to poly(dimethylsiloxane) (PDMS) . This involves treating thermoplastics with oxygen plasma to functionalize surface molecules, and subsequently coating with an aqueous 1% by volume APTES solution .
Safety and Hazards
Future Directions
The use of APTES in the development of new materials is a promising area of research. For instance, one study discussed the potential of APTES in the development of urinary stent coatings . Another study highlighted the potential of carbon quantum dots (CQDs) enabled by APTES in enhancing photocatalytic activity .
Properties
IUPAC Name |
3-phenoxazin-10-ylpropan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,10-11,16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMMSXVDMCIGIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.